molecular formula C9H12N2O2 B14050030 Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

Cat. No.: B14050030
M. Wt: 180.20 g/mol
InChI Key: JXGDIDLSXSHCCM-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate typically involves the Marckwald reaction, starting from readily available aminocarbonyl compounds . The two-step procedure involves the formation of an intermediate, which is then cyclized to yield the final product in high yield . This method is efficient and can be scaled up for bulk production.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the Marckwald reaction suggests that it could be adapted for industrial-scale synthesis, provided that the reaction conditions are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, which may have different properties and applications.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted compounds with varying properties.

Scientific Research Applications

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fused ring system provides stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is unique due to its specific functional groups and the stability provided by its fused ring system. This stability makes it a valuable compound for various applications, particularly in fields requiring robust and reactive molecules.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-10-6-7-4-3-5-11(7)8/h6H,2-5H2,1H3

InChI Key

JXGDIDLSXSHCCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1CCC2

Origin of Product

United States

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